

physicochemical properties of Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-Met-OH*

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An In-depth Technical Guide to the Physicochemical Properties of **Fmoc-D-Met-OH**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N- α -(9-Fluorenylmethoxycarbonyl)-D-methionine (**Fmoc-D-Met-OH**). It is an essential building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-methionine residues into peptide sequences. The inclusion of D-amino acids is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.^{[1][2]} This document details key quantitative data, outlines standard experimental protocols for its characterization and use, and presents visual workflows relevant to its application.

Physicochemical Properties

Fmoc-D-Met-OH is a white to off-white crystalline powder.^{[3][4]} Its core structure consists of the D-enantiomer of methionine, with its α -amino group protected by the base-labile Fmoc group, making it ideally suited for Fmoc-based SPPS.^{[5][6]}

General Properties

The fundamental identifiers and properties of **Fmoc-D-Met-OH** are summarized below.

Property	Value	References
CAS Number	112883-40-6	[7] [8] [9] [10]
Molecular Formula	C ₂₀ H ₂₁ NO ₄ S	[3] [8] [9] [10]
Molecular Weight	371.45 g/mol	[4] [7] [8] [10]
Appearance	White to off-white powder	[4]
Storage Temperature	2-8°C	[3] [11]

Quantitative Physical and Chemical Data

Key measured physical and chemical parameters are crucial for handling, reaction setup, and characterization.

Parameter	Value	Conditions	References
Melting Point	110 - 140 °C	Not specified	[3] [11]
Optical Rotation	$[\alpha]_{20/D} = +28 \pm 2^\circ$	c=1 in DMF	[3]
Solubility	Clearly soluble	1 mmol in 2 mL DMF	[4] [10]
Slightly Soluble	Chloroform, Methanol	[11]	
Predicted pKa	3.72 ± 0.10	Predicted	[11]
Predicted Density	1.282 ± 0.06 g/cm ³	Predicted	[11]

Quality and Purity Specifications

The purity of **Fmoc-D-Met-OH** is critical for the successful synthesis of high-quality peptides, as impurities can lead to truncated or modified sequences.[\[12\]](#) High-purity reagents minimize side reactions and simplify the purification of the final peptide product.

Analysis Method	Specification	References
HPLC Purity	$\geq 98.0\%$	
$\geq 99.0\%$ (a/a)		
Enantiomeric Purity	$\geq 99.0\%$ (a/a)	
TLC Purity	$\geq 98\%$	
Acidimetric Assay	$\geq 97.0\%$	
Water Content (K.F.)	$\leq 1.00\%$	

Experimental Protocols and Methodologies

The following sections describe standard methodologies for the analysis and application of **Fmoc-D-Met-OH**.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of **Fmoc-D-Met-OH**. High purity is essential to prevent the incorporation of deletion sequences or other impurities into the final peptide.[\[12\]](#)

- System Preparation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 μm particle size).
- Sample Preparation: Accurately weigh and dissolve a small amount of **Fmoc-D-Met-OH** in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
- Mobile Phases:
 - Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
 - Mobile Phase B: Acetonitrile with 0.1% TFA.

- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Detection: UV absorbance at 220 nm and/or 301 nm (for the Fmoc group).
 - Gradient: A typical gradient would be 30-100% Mobile Phase B over 10-15 minutes.
- Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak relative to the total area of all peaks. Enantiomeric purity requires a specific chiral HPLC method.[\[13\]](#)

Standard Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle

Fmoc-D-Met-OH is a standard building block for introducing D-methionine residues via Fmoc SPPS.[\[4\]](#) The process involves a repeated cycle of deprotection, washing, coupling, and washing.[\[1\]](#)[\[5\]](#)

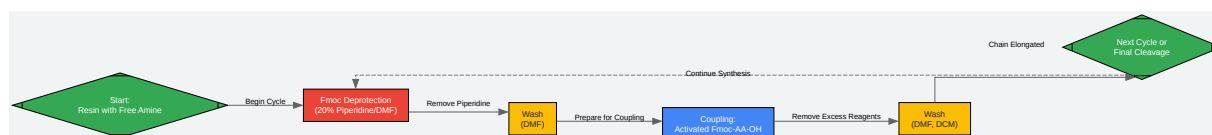
- Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) that has been pre-loaded with the first amino acid and its N-terminal Fmoc group has been removed. Swell the resin in N,N-Dimethylformamide (DMF).[\[14\]](#)[\[15\]](#)
- Fmoc Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to cleave the Fmoc group from the resin-bound peptide.[\[14\]](#)
 - Drain and repeat the treatment for another 10-15 minutes to ensure complete deprotection.
 - Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
- Amino Acid Activation and Coupling:

- In a separate vessel, dissolve **Fmoc-D-Met-OH** (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (3-4 eq.) in DMF.^[16]
- Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) and allow the mixture to pre-activate for 2-5 minutes.
- Add the activated **Fmoc-D-Met-OH** solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.^[15]
- Washing: After the coupling reaction is complete (as monitored by a colorimetric test like the Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents.
- Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA. For methionine-containing peptides, scavengers like thioanisole should be included to prevent oxidation of the methionine side chain.^{[15][17][18]}

Visualizations: Workflows and Relationships

Standard Fmoc-SPPS Workflow

The following diagram illustrates the cyclical process of extending a peptide chain using Fmoc-based solid-phase peptide synthesis.

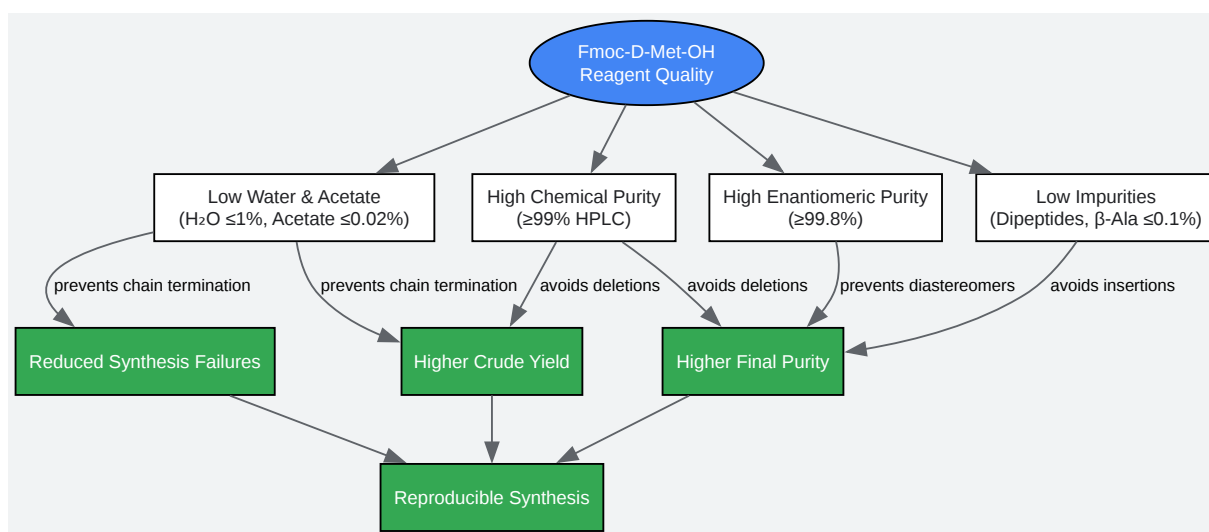


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Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

Impact of Reagent Quality on Peptide Synthesis

This diagram illustrates the logical relationship between the quality parameters of an Fmoc-amino acid and the final outcome of the peptide synthesis.



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Caption: Relationship between Fmoc-amino acid quality and peptide synthesis outcomes.

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- To cite this document: BenchChem. [physicochemical properties of Fmoc-D-Met-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141987#physicochemical-properties-of-fmoc-d-met-oh]

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